molecular formula C27H30ClN3O3S B296905 N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B296905
M. Wt: 512.1 g/mol
InChI Key: DQYOHIGCSHYECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-methylphenyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B-cells, leading to the suppression of the immune response. This mechanism of action makes TAK-659 a promising therapeutic target for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for BTK, with minimal inhibition of other kinases. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in B-cell malignancies, as well as potent immunosuppressive activity in autoimmune disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an attractive therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. However, one limitation of TAK-659 is its poor solubility in water, which can make it difficult to formulate for oral administration. Additionally, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the development of TAK-659. One potential direction is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Another direction is the development of combination therapies with other drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Finally, clinical trials will be needed to determine the safety and efficacy of TAK-659 in humans, which will be an important step in its development as a therapeutic agent.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylbenzenesulfonamide with 2-bromo-4-chloroacetophenone to obtain N-(2-bromo-4-chlorophenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 5-chloro-2-methylphenylpiperazine to obtain N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methylbenzenesulfonamide. Finally, this compound is reacted with 2-methylbenzenesulfonyl chloride to obtain TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

properties

Molecular Formula

C27H30ClN3O3S

Molecular Weight

512.1 g/mol

IUPAC Name

N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C27H30ClN3O3S/c1-20-8-12-24(13-9-20)35(33,34)31(25-7-5-4-6-21(25)2)19-27(32)30-16-14-29(15-17-30)26-18-23(28)11-10-22(26)3/h4-13,18H,14-17,19H2,1-3H3

InChI Key

DQYOHIGCSHYECB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.